molecular formula C14H17N3O4S B7081784 N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)furan-2-sulfonamide

N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)furan-2-sulfonamide

Cat. No.: B7081784
M. Wt: 323.37 g/mol
InChI Key: LVHKJZUNEIZEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)furan-2-sulfonamide is a complex organic compound that features a morpholine ring, a pyridine ring, and a furan sulfonamide group

Properties

IUPAC Name

N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-16(22(18,19)14-3-2-8-21-14)12-4-5-13(15-11-12)17-6-9-20-10-7-17/h2-5,8,11H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHKJZUNEIZEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CN=C(C=C1)N2CCOCC2)S(=O)(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)furan-2-sulfonamide typically involves multiple steps. One common method starts with the preparation of 6-morpholin-4-ylpyridin-3-amine, which is then reacted with furan-2-sulfonyl chloride under basic conditions to form the sulfonamide linkage. The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)furan-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)furan-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)furan-2-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound’s structure allows it to form strong interactions with the enzyme’s active site, leading to effective inhibition .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(6-morpholin-4-ylpyridin-2-yl)methylamine
  • 2-ethyl-N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)furan-3-carboxamide

Uniqueness

N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)furan-2-sulfonamide is unique due to its combination of a morpholine ring, a pyridine ring, and a furan sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.